molecular formula C20H19NO5S2 B14004959 4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate CAS No. 84573-28-4

4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Cat. No.: B14004959
CAS No.: 84573-28-4
M. Wt: 417.5 g/mol
InChI Key: YTXFQAHNFQMZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H20N2O4S2. It is known for its unique structure, which includes a sulfonamide group and a sulfonate ester group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl 4-methylbenzenesulfonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The sulfonate ester group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate is unique due to its dual functional groups (sulfonamide and sulfonate ester), which provide distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

84573-28-4

Molecular Formula

C20H19NO5S2

Molecular Weight

417.5 g/mol

IUPAC Name

[4-[(4-methylphenyl)sulfonylamino]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H19NO5S2/c1-15-3-11-19(12-4-15)27(22,23)21-17-7-9-18(10-8-17)26-28(24,25)20-13-5-16(2)6-14-20/h3-14,21H,1-2H3

InChI Key

YTXFQAHNFQMZFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.